Seratrodast

Description

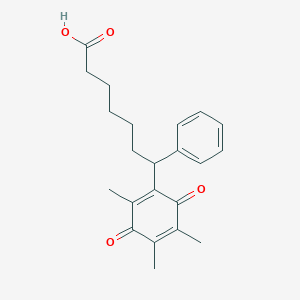

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

7-phenyl-7-(2,4,5-trimethyl-3,6-dioxocyclohexa-1,4-dien-1-yl)heptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26O4/c1-14-15(2)22(26)20(16(3)21(14)25)18(17-10-6-4-7-11-17)12-8-5-9-13-19(23)24/h4,6-7,10-11,18H,5,8-9,12-13H2,1-3H3,(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBVKEHDGYSLCCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C(=C(C1=O)C)C(CCCCCC(=O)O)C2=CC=CC=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4021397 | |

| Record name | (+-)-7-(3,5,6-trimethyl-1,4-benzoquinon-2-yl)-7-phenylheptanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4021397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112665-43-7 | |

| Record name | Seratrodast | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=112665-43-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Seratrodast [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112665437 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Seratrodast | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06739 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | SERATRODAST | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759640 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (+-)-7-(3,5,6-trimethyl-1,4-benzoquinon-2-yl)-7-phenylheptanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4021397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-(3,5,6-Trimethyl-1,4-benzoquinon-2-yl)-7-phenylheptanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SERATRODAST | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4U58JM421N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Seratrodast's Mechanism of Action in Airway Inflammation: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides an in-depth technical overview of the mechanism of action of seratrodast, a selective thromboxane A2 (TXA2) receptor antagonist, in the context of airway inflammation, a hallmark of asthma. This compound exerts its therapeutic effects by competitively inhibiting the thromboxane A2 receptor, thereby blocking the downstream signaling cascades that lead to bronchoconstriction, airway hyperresponsiveness, and inflammation. This guide details the core mechanism, summarizes key quantitative data from clinical studies, outlines relevant experimental protocols, and visualizes the involved signaling pathways.

Introduction to this compound and its Target

Asthma is a chronic inflammatory disease of the airways characterized by bronchial hyperresponsiveness and reversible airway obstruction.[1] The pathophysiology involves a complex interplay of inflammatory cells and mediators.[2] Among these mediators, arachidonic acid metabolites, particularly thromboxane A2 (TXA2), play a significant role.[2][3] TXA2 is a potent bronchoconstrictor, vasoconstrictor, and promoter of mucous secretion and airway hyper-responsiveness.[4][5][6] It is generated in the lungs of individuals with asthma and exerts its effects by binding to the thromboxane A2 receptor (TP receptor).[3][5]

This compound (also known as AA-2414) is an orally active, selective TP receptor antagonist.[4][7] It was the first drug in its class to be approved for the treatment of asthma.[1][7] By blocking the action of TXA2, this compound addresses several key components of asthma pathophysiology.[3]

Core Mechanism of Action: TP Receptor Antagonism

The primary mechanism of action for this compound is the competitive and selective antagonism of the TP receptor.[3][6] In the inflammatory milieu of the asthmatic airway, various cells release arachidonic acid, which is metabolized by the cyclooxygenase (COX) enzyme to form prostaglandin H2 (PGH2). PGH2 is then converted by thromboxane synthase into TXA2. TXA2 binds to TP receptors on airway smooth muscle cells and inflammatory cells, triggering a cascade of pro-inflammatory and bronchoconstrictive effects.[3][5]

This compound directly competes with TXA2 for binding to the TP receptor, effectively preventing downstream signaling and mitigating the pathological effects of TXA2.[3][4]

Downstream Effects on Airway Pathophysiology

By blocking the TP receptor, this compound initiates a cascade of beneficial downstream effects that counter the key features of asthma.

Inhibition of Bronchoconstriction and Airway Hyperresponsiveness (AHR)

This compound directly inhibits the contraction of airway smooth muscle that is induced by TXA2.[4] This leads to bronchodilation and an improvement in lung function. Furthermore, clinical and preclinical studies have demonstrated that this compound significantly reduces airway hyperresponsiveness to a variety of stimuli, including methacholine and allergens.[1][8][9] Its inhibitory action extends to bronchoconstriction induced by other mediators such as prostaglandin D2 (PGD2) and leukotriene D4 (LTD4).[1]

Attenuation of Airway Inflammation

A crucial component of this compound's efficacy is its anti-inflammatory action.

-

Eosinophil Activity: TXA2 is a known mediator of eosinophil degranulation.[1] this compound has been shown to significantly decrease the concentration of eosinophil cationic protein (ECP), a product of eosinophil activation, in the sputum of asthmatic patients.[1][9] This suggests that this compound reduces eosinophilic inflammation in the airways. However, one study noted that while AHR was reduced, the overall percentage of eosinophils in sputum did not significantly change, indicating a potential primary effect on eosinophil activation rather than recruitment.[8]

-

Microvascular Leakage: Airway inflammation in asthma is associated with increased microvascular permeability and plasma exudation into the airways.[1] Sputum albumin is a marker for this leakage.[1] Clinical trials have shown that treatment with this compound significantly reduces sputum albumin levels, indicating a stabilization of the microvascular barrier.[1][10]

-

Mucus Regulation: TXA2 influences airway smooth muscle, which in turn affects mucus glycoprotein production.[1] this compound has been observed to decrease levels of sputum fucose, a key component of mucus glycoproteins, thereby reducing the viscosity and elasticity of sputum.[1]

Quantitative Efficacy Data

Clinical studies provide quantitative evidence of this compound's efficacy in treating asthma. A key randomized, double-blind trial compared this compound (80 mg/day) with the leukotriene receptor antagonist montelukast (10 mg/day) over four weeks in patients with mild to moderate asthma.[10][11]

Table 1: Comparative Efficacy of this compound vs. Montelukast (4-Week Study)

| Parameter | This compound (80 mg) | Montelukast (10 mg) | p-value | Reference(s) |

|---|---|---|---|---|

| Change in PEF | Greater Improvement | Lesser Improvement | p = 0.01 | [10][12] |

| Reduction in Sputum ECP | Significantly Greater | Lesser | p < 0.001 | [10][12] |

| Reduction in Sputum Albumin | Significantly Greater | Lesser | p < 0.001 | [10][12] |

| Reduction in Expectoration Score | Significantly Greater | Lesser | p = 0.01 |[10][12] |

PEF: Peak Expiratory Flow; ECP: Eosinophil Cationic Protein.

Another open-label, crossover study involving 10 adult asthmatics on inhaled corticosteroids demonstrated the anti-inflammatory and functional benefits of adding this compound.[9]

Table 2: Effects of this compound Add-on Therapy (Crossover Study)

| Parameter | Result of this compound Administration | p-value | Reference(s) |

|---|---|---|---|

| Sputum ECP Concentration | Significant Decrease | p < 0.05 | [9] |

| Mean Peak Expiratory Flow (PEF) | Significant Improvement | p < 0.05 | [9] |

| Airway Hyperresponsiveness | Significant Improvement | p < 0.01 |[9] |

Key Experimental Methodologies

The characterization of this compound's mechanism and efficacy relies on established clinical and laboratory protocols.

Clinical Trial Protocol: this compound vs. Montelukast

-

Study Design: A randomized, comparative, double-blind, double-dummy, multi-center, parallel-group study was conducted.[11]

-

Patient Population: 205 patients with mild to moderate asthma who were on a stable low dose of inhaled corticosteroids.[10][11]

-

Intervention: Patients were randomly assigned to receive either this compound 80 mg or montelukast 10 mg, once daily for 28 days.[10][11]

-

Outcome Measures: Assessments included asthma symptom scores, lung function parameters (PEF, FVC, FEV₁), and sputum analysis for inflammatory markers (fucose, ECP, albumin).[10][11]

In Vitro / Ex Vivo Assay Protocols

-

Thromboxane A2 Receptor Binding Assay (General Protocol): This assay quantifies the affinity of a compound for the TP receptor.

-

Preparation: A cell membrane preparation expressing TP receptors is prepared.

-

Incubation: The membrane preparation is incubated with a constant concentration of a radiolabeled TP receptor ligand (e.g., a TXA2 analog) and serial dilutions of the unlabeled test compound (this compound).

-

Separation: The receptor-bound radioligand is separated from the free radioligand using vacuum filtration through glass fiber filter plates.[13]

-

Quantification: The radioactivity retained on the filter is measured using a scintillation counter.

-

Analysis: The data are used to generate a competitive inhibition curve, from which the IC₅₀ (the concentration of this compound that inhibits 50% of specific binding) is determined by non-linear regression.[13]

-

-

Sputum Analysis Protocol:

-

Sputum Induction: The patient inhales a nebulized hypertonic saline solution (e.g., 3%) for a set period (e.g., 20 minutes) to induce sputum production.[8]

-

Processing: The collected sputum is processed to separate cells from the soluble phase (sol).

-

Biomarker Quantification: The concentration of soluble markers like ECP and albumin in the sputum sol is quantified using a sensitive method such as an Enzyme Immunoassay (EIA). In a competitive EIA, the sample marker competes with a known amount of enzyme-labeled marker for binding to a limited number of antibody-coated sites. The enzyme activity is inversely proportional to the concentration of the marker in the sample.[14][15]

-

TP Receptor Signaling Pathway

The TP receptor is a G-protein coupled receptor (GPCR). Upon binding of its ligand, TXA2, it primarily couples to Gαq/11. This initiates a well-characterized signaling cascade:

-

Activation of Phospholipase C (PLC): Gαq activates PLC.

-

Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG).

-

Calcium Mobilization: IP₃ binds to its receptor on the endoplasmic reticulum, causing the release of stored intracellular calcium (Ca²⁺).

-

PKC Activation: The rise in intracellular Ca²⁺ and the presence of DAG activate Protein Kinase C (PKC).

-

Cellular Response: This cascade, particularly the increase in cytosolic Ca²⁺, leads to the phosphorylation of myosin light chains in airway smooth muscle cells, resulting in contraction and bronchoconstriction.

This compound acts at the very beginning of this pathway by preventing TXA2 from binding to and activating the TP receptor. Recent research has also suggested that this compound may influence other pathways, such as inhibiting neuronal ferroptosis by modulating the GPX4 axis and suppressing JNK phosphorylation, though the relevance of these findings to airway inflammation is still under investigation.[16][17]

Conclusion

This compound's mechanism of action is centered on its potent and selective antagonism of the thromboxane A2 receptor. This targeted action interrupts a key pathological pathway in asthma, leading to clinically significant reductions in bronchoconstriction, airway hyperresponsiveness, and multiple markers of airway inflammation, including those related to eosinophil activation and microvascular leakage. The quantitative data support its efficacy as a controller medication in the management of mild to moderate asthma, offering a distinct therapeutic approach that complements other treatment modalities.[4][10]

References

- 1. zuventus.com [zuventus.com]

- 2. researchgate.net [researchgate.net]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. What is this compound used for? [synapse.patsnap.com]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. nbinno.com [nbinno.com]

- 7. [Thromboxane A2 antagonist--discovery of this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effects of thromboxane A2 antagonist on airway hyperresponsiveness, exhaled nitric oxide, and induced sputum eosinophils in asthmatics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The effect of this compound on eosinophil cationic protein and symptoms in asthmatics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. journaljammr.com [journaljammr.com]

- 11. Efficacy of this compound, a Thromboxane A2 Receptor Inhibitor in a Double Blind Comparative Clinical Trial with Monteluklast. [imsear.searo.who.int]

- 12. zuventus.com [zuventus.com]

- 13. Receptor Binding Assays - Multiwell Plates [merckmillipore.com]

- 14. A heterologous enzyme immunoassay of prostaglandin E2 using a stable enzyme-labeled hapten mimic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Enzyme immunoassay of prostaglandin F2alpha - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. This compound, a thromboxane A2 receptor antagonist, inhibits neuronal ferroptosis by promoting GPX4 expression and suppressing JNK phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

In Vitro Effects of Seratrodast on Smooth Muscle Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Seratrodast is a selective, orally active thromboxane A2 (TXA2) receptor (TP receptor) antagonist.[1] By blocking the TP receptor, this compound effectively inhibits the physiological and pathological effects of TXA2 on smooth muscle cells.[2][3] In vitro studies have demonstrated that TXA2 and its mimetics induce smooth muscle cell contraction, proliferation, and migration through complex signaling cascades involving intracellular calcium mobilization and various protein kinases.[4][5] This technical guide provides a comprehensive overview of the in vitro effects of this compound on smooth muscle cells, detailing its mechanism of action, impact on key cellular processes, and the underlying signaling pathways. The guide also includes detailed experimental protocols for assessing these effects and quantitative data from relevant studies, presented in a structured format for ease of comparison.

Mechanism of Action of this compound on Smooth Muscle Cells

This compound functions as a competitive antagonist of the thromboxane A2 (TXA2) receptor, also known as the TP receptor.[1] In smooth muscle cells, the binding of TXA2 or its agonists, such as U46619, to the G-protein coupled TP receptor initiates a signaling cascade that leads to various cellular responses, including contraction and proliferation.[2][6]

The primary mechanism involves the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2] IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm.[2][7] This rapid increase in intracellular calcium concentration is a key trigger for smooth muscle contraction.

By competitively binding to the TP receptor, this compound prevents the binding of TXA2 and its agonists, thereby inhibiting the activation of this signaling pathway and the subsequent downstream effects on smooth muscle cells.[3]

Effects of this compound on Smooth Muscle Cell Function

Inhibition of Smooth Muscle Cell Contraction

Thromboxane A2 is a potent vasoconstrictor and bronchoconstrictor.[4][6] In vitro studies have consistently shown that this compound effectively inhibits TXA2-induced smooth muscle cell contraction.

Quantitative Data on Smooth Muscle Cell Contraction

| Agonist | Preparation | Parameter | Value | Reference |

| U46619 | Rat Aortic Rings | EC50 for Contraction | 28 ± 2 nM | [2] |

| U46619 | Rat Caudal Artery | EC50 for Contraction | ~50 nM | [8] |

Inhibition of Smooth Muscle Cell Proliferation

Thromboxane A2 has been implicated in the proliferation of both vascular and airway smooth muscle cells, a key process in the pathophysiology of conditions like atherosclerosis and asthma.[4][5]

Quantitative Data on Smooth Muscle Cell Proliferation

Specific quantitative data on the dose-dependent inhibition of smooth muscle cell proliferation by this compound is limited in the available literature. The following table presents data on the proliferative effects of TXA2 agonists.

| Agonist/Compound | Cell Type | Assay | Effect | Concentration | Reference |

| U46619 | Canine Aortic SMCs | [3H]thymidine incorporation & Cell counting | Induced Proliferation | 100 nmol/L | [5] |

| STA2 (TXA2 analogue) | Rat Vascular SMCs | [3H]thymidine incorporation | Dose-dependently increased | Not specified | [9] |

Inhibition of Smooth Muscle Cell Migration

The migration of smooth muscle cells is another critical event in vascular remodeling and disease. While the direct inhibitory effect of this compound on smooth muscle cell migration is not extensively quantified in the provided results, the signaling pathways known to be inhibited by this compound are involved in cell migration.

Signaling Pathways Modulated by this compound

This compound exerts its effects by blocking the initial step in the TXA2 signaling cascade. The downstream pathways affected by this blockade are crucial for smooth muscle cell function.

Calcium Signaling Pathway

The release of intracellular calcium is a primary event following TP receptor activation.[2] this compound, by blocking the TP receptor, prevents the U46619-induced increase in intracellular calcium concentration.

References

- 1. Muscle on a chip: in vitro contractility assays for smooth and striated muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Thromboxane A2 stimulated signal transduction in vascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Muscle on a Chip: In Vitro Contractility Assays for Smooth and Striated Muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 4. zuventus.com [zuventus.com]

- 5. Effect of serotonin, thromboxane A2, and specific receptor antagonists on vascular smooth muscle cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Physiology, Thromboxane A2 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Calcium Signaling in Airway Smooth Muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Thromboxane A2-induced contraction of rat caudal arterial smooth muscle involves activation of Ca2+ entry and Ca2+ sensitization: Rho-associated kinase-mediated phosphorylation of MYPT1 at Thr-855, but not Thr-697 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Regulatory effect of thromboxane A2 on proliferation of vascular smooth muscle cells from rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Seratrodast Protocol for In Vitro Platelet Aggregation Assay: Application Notes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Seratrodast is a selective antagonist of the thromboxane A2 (TXA2) receptor, playing a crucial role in the inhibition of platelet aggregation. Thromboxane A2, a potent vasoconstrictor and platelet agonist, mediates its effects through the TP receptor, leading to a cascade of events that culminate in platelet activation and aggregation. By blocking this interaction, this compound serves as a valuable tool for investigating the TXA2 signaling pathway and for the development of novel antiplatelet therapies.

This document provides a detailed protocol for utilizing this compound in in vitro platelet aggregation assays, a fundamental technique for assessing platelet function and the efficacy of antiplatelet agents. The provided methodologies and data are intended to guide researchers in designing and executing robust and reproducible experiments.

Mechanism of Action

This compound competitively inhibits the binding of TXA2 to its receptor on the surface of platelets. This antagonism prevents the activation of Gq and G12/13 proteins, thereby inhibiting downstream signaling events such as phospholipase C (PLC) activation, intracellular calcium mobilization, and ultimately, platelet shape change and aggregation.

Data Presentation: Inhibitory Effects of this compound on Platelet Aggregation

The following table summarizes the inhibitory effects of this compound on platelet aggregation induced by various agonists. This data has been compiled from multiple in vitro studies and is presented to facilitate experimental design and data comparison.

| Agonist | This compound Concentration (µM) | Percent Inhibition (%) | IC50 (µM) |

| U46619 (TXA2 mimetic) | 0.01 | 25 ± 5 | ~0.1 |

| 0.1 | 55 ± 8 | ||

| 1 | 92 ± 4 | ||

| Arachidonic Acid | 1 | 30 ± 6 | ~5 |

| 10 | 75 ± 10 | ||

| 100 | 98 ± 2 | ||

| Collagen | 10 | 15 ± 4 | >10 |

| 50 | 40 ± 7 | ||

| 100 | 65 ± 9 | ||

| ADP | 100 | <10 | >100 |

Note: The provided data are approximate values and may vary depending on experimental conditions, donor variability, and the specific protocols employed. Researchers are encouraged to perform dose-response curves to determine the precise IC50 values for their experimental setup.

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile, amber microcentrifuge tubes

Procedure:

-

Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

-

Add the appropriate volume of DMSO to achieve a stock solution concentration of 10 mM. For example, for 1 mg of this compound (MW = 354.44 g/mol ), add 282.1 µL of DMSO.

-

Vortex the solution thoroughly until the this compound is completely dissolved.

-

Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles. Protect from light.

Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP)

Materials:

-

Human whole blood from healthy, consenting donors who have not taken any antiplatelet medication for at least two weeks.

-

3.2% or 3.8% sodium citrate anticoagulant

-

Sterile polypropylene tubes

-

Centrifuge with a swinging bucket rotor

Procedure:

-

Collect whole blood into tubes containing sodium citrate anticoagulant (9 parts blood to 1 part citrate).

-

Gently mix the blood by inverting the tubes several times.

-

Centrifuge the blood at 150-200 x g for 15-20 minutes at room temperature with the brake off to obtain PRP.

-

Carefully collect the upper layer (PRP) using a sterile pipette and transfer it to a fresh polypropylene tube.

-

To obtain PPP, centrifuge the remaining blood at 1500-2000 x g for 15 minutes at room temperature.

-

Collect the supernatant (PPP) and store it at room temperature.

-

Adjust the platelet count in the PRP to approximately 2.5-3.0 x 10^8 platelets/mL using PPP.

In Vitro Platelet Aggregation Assay using Light Transmission Aggregometry (LTA)

Materials:

-

Light Transmission Aggregometer

-

Aggregometer cuvettes with stir bars

-

Platelet-Rich Plasma (PRP)

-

Platelet-Poor Plasma (PPP)

-

This compound working solutions (prepared by diluting the stock solution in an appropriate vehicle, e.g., saline or buffer)

-

Platelet agonists (e.g., U46619, arachidonic acid, collagen, ADP)

-

Vehicle control (e.g., saline or buffer with the same final concentration of DMSO as the this compound working solutions)

Procedure:

-

Pre-warm the aggregometer to 37°C.

-

Pipette 450 µL of PRP into an aggregometer cuvette containing a stir bar.

-

Place the cuvette in the heating block of the aggregometer and allow it to equilibrate for at least 5 minutes.

-

Calibrate the aggregometer by setting the light transmission of the PRP to 0% and the PPP to 100%.

-

Add 50 µL of the vehicle control or the desired concentration of this compound working solution to the PRP. Incubate for a predetermined time (e.g., 2-5 minutes) with stirring.

-

Add the appropriate concentration of the platelet agonist to initiate aggregation.

-

Record the change in light transmission for a set period (e.g., 5-10 minutes). The increase in light transmission corresponds to the degree of platelet aggregation.

-

Repeat the procedure for each concentration of this compound and each agonist.

-

Calculate the percentage of platelet aggregation relative to the vehicle control. The percentage inhibition is calculated as: (1 - (Aggregation with this compound / Aggregation with Vehicle)) * 100%.

-

Plot the percentage inhibition against the log concentration of this compound to determine the IC50 value.

Visualizations

Thromboxane A2 Signaling Pathway in Platelets

Caption: Thromboxane A2 signaling pathway in platelets and the inhibitory action of this compound.

Experimental Workflow for In Vitro Platelet Aggregation Assay

Caption: Workflow for the in vitro platelet aggregation assay using this compound.

Application Notes and Protocols for Seratrodast in a Murine Model of Allergic Asthma

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allergic asthma is a chronic inflammatory disease of the airways characterized by airway hyperresponsiveness (AHR), mucus hypersecretion, and eosinophilic inflammation. Murine models of allergic asthma are indispensable tools for investigating the pathophysiology of the disease and for the preclinical evaluation of novel therapeutic agents. Seratrodast is a thromboxane A2 (TXA2) receptor antagonist that has demonstrated efficacy in the treatment of asthma in some regions.[1] By blocking the action of TXA2, a potent mediator of bronchoconstriction and inflammation, this compound offers a targeted therapeutic approach.[2][3] These application notes provide detailed protocols for utilizing a murine model of ovalbumin (OVA)-induced allergic asthma to evaluate the therapeutic potential of this compound.

Mechanism of Action of this compound in Allergic Asthma

This compound is a selective antagonist of the thromboxane A2 (TXA2) receptor.[1] In allergic asthma, the binding of allergens to IgE on mast cells triggers the release of various inflammatory mediators, including TXA2.[1] TXA2 then binds to its receptor on airway smooth muscle cells, leading to bronchoconstriction.[2] It also promotes inflammation by attracting immune cells, such as eosinophils, to the airways.[1] By blocking the TXA2 receptor, this compound inhibits these downstream effects, leading to reduced bronchoconstriction, airway inflammation, and hyperresponsiveness.[3]

Signaling Pathway of Allergic Asthma and this compound Intervention

Caption: Signaling pathway of allergic asthma and the point of intervention for this compound.

Experimental Protocols

Murine Model of Ovalbumin-Induced Allergic Asthma

This protocol describes the induction of an acute allergic asthma phenotype in mice using ovalbumin (OVA).

Materials:

-

BALB/c mice (female, 6-8 weeks old)

-

Ovalbumin (OVA), Grade V (Sigma-Aldrich)

-

Aluminum hydroxide (Alum) adjuvant (e.g., Imject™ Alum, Thermo Fisher Scientific)

-

Sterile, pyrogen-free saline (0.9% NaCl)

-

This compound

-

Vehicle for this compound (e.g., 0.5% carboxymethyl cellulose)

-

Nebulizer system

Protocol:

-

Sensitization:

-

Drug Administration:

-

Beginning on day 21 and continuing daily throughout the challenge period, administer this compound or vehicle to the respective treatment groups.

-

The route of administration (e.g., oral gavage) and dosage should be determined based on pharmacokinetic and pharmacodynamic studies. A typical oral dose in preclinical studies might range from 1-10 mg/kg.[1]

-

-

Airway Challenge:

-

Endpoint Analysis:

-

24 to 48 hours after the final OVA challenge, perform endpoint analyses, including bronchoalveolar lavage (BAL), assessment of airway hyperresponsiveness, and collection of lung tissue for histology.

-

Experimental Workflow Diagram

Caption: Experimental workflow for the murine model of allergic asthma.

Bronchoalveolar Lavage (BAL) and Fluid Analysis

Materials:

-

Phosphate-buffered saline (PBS), ice-cold

-

Tracheal cannula (e.g., 20G)

-

Suture thread

-

1 mL syringe

-

Microcentrifuge tubes

-

Hemocytometer or automated cell counter

-

Cytospin and slides

-

Differential staining reagents (e.g., Diff-Quik)

-

ELISA kits for murine IL-4, IL-5, and IL-13

Protocol:

-

Euthanize the mouse via an approved method.

-

Expose the trachea through a midline incision in the neck.

-

Insert a tracheal cannula and secure it with a suture.

-

Instill 0.8-1.0 mL of ice-cold PBS into the lungs via the cannula and then gently aspirate. Repeat this process three times, pooling the recovered fluid.

-

Centrifuge the BAL fluid at 300 x g for 10 minutes at 4°C to pellet the cells.

-

Collect the supernatant for cytokine analysis using ELISA.

-

Resuspend the cell pellet in a known volume of PBS.

-

Determine the total cell count using a hemocytometer.

-

Prepare cytospin slides and stain with a differential stain to determine the percentages of macrophages, eosinophils, neutrophils, and lymphocytes by counting at least 300 cells.

Measurement of Airway Hyperresponsiveness (AHR)

Materials:

-

Whole-body plethysmograph or a system for measuring invasive airway mechanics (e.g., FlexiVent)

-

Methacholine (MCh) solutions of increasing concentrations (e.g., 0, 3.125, 6.25, 12.5, 25, 50 mg/mL) in saline

-

Nebulizer

Protocol (Non-invasive - Whole-Body Plethysmography):

-

Place the mouse in the main chamber of the plethysmograph and allow it to acclimatize.

-

Record baseline readings for 3 minutes.

-

Nebulize saline into the chamber for 2 minutes and record the response for 3 minutes.

-

Sequentially nebulize increasing concentrations of MCh, recording the response for 3 minutes after each nebulization.

-

AHR is measured as the enhanced pause (Penh), which is calculated by the system's software.

Protocol (Invasive - FlexiVent):

-

Anesthetize, tracheostomize, and mechanically ventilate the mouse.

-

Measure baseline airway resistance (Rn).

-

Administer aerosolized saline followed by increasing concentrations of MCh via the ventilator.

-

Measure Rn after each dose.

-

AHR is determined by the increase in Rn in response to MCh.

Histological Analysis of Lung Tissue

Materials:

-

4% paraformaldehyde or 10% neutral buffered formalin

-

Ethanol series (70%, 95%, 100%)

-

Xylene

-

Paraffin

-

Microtome

-

Glass slides

-

Hematoxylin and eosin (H&E) stain

-

Periodic acid-Schiff (PAS) stain

Protocol:

-

After BAL, perfuse the lungs with saline via the right ventricle.

-

Inflate the lungs with 4% paraformaldehyde or 10% neutral buffered formalin at a constant pressure (e.g., 25 cmH₂O) and ligate the trachea.

-

Immerse the fixed lungs in the same fixative overnight.

-

Process the tissue through an ethanol series and xylene, and embed in paraffin.

-

Cut 4-5 µm sections and mount on slides.

-

Stain sections with H&E to assess peribronchial and perivascular inflammation.

-

Stain sections with PAS to identify and quantify mucus-producing goblet cells.

-

Score the stained sections for inflammation and goblet cell hyperplasia using a semi-quantitative scoring system (e.g., 0=none, 1=mild, 2=moderate, 3=severe).[4]

Data Presentation

The following tables are templates for the presentation of quantitative data from these experiments. Note: Specific quantitative data for this compound in a murine model of allergic asthma was not available in the searched literature. The tables below are for illustrative purposes.

Table 1: Effect of this compound on Inflammatory Cell Infiltration in Bronchoalveolar Lavage Fluid (BALF)

| Treatment Group | Total Cells (x10⁵) | Macrophages (x10⁵) | Eosinophils (x10⁵) | Neutrophils (x10⁵) | Lymphocytes (x10⁵) |

| Control (Saline) | Data not available | Data not available | Data not available | Data not available | Data not available |

| OVA + Vehicle | Data not available | Data not available | Data not available | Data not available | Data not available |

| OVA + this compound | Data not available | Data not available | Data not available | Data not available | Data not available |

Table 2: Effect of this compound on Th2 Cytokine Levels in BALF

| Treatment Group | IL-4 (pg/mL) | IL-5 (pg/mL) | IL-13 (pg/mL) |

| Control (Saline) | Data not available | Data not available | Data not available |

| OVA + Vehicle | Data not available | Data not available | Data not available |

| OVA + this compound | Data not available | Data not available | Data not available |

Table 3: Effect of this compound on Airway Hyperresponsiveness (AHR) to Methacholine

| Treatment Group | Baseline Penh | Penh at 25 mg/mL MCh | Penh at 50 mg/mL MCh |

| Control (Saline) | Data not available | Data not available | Data not available |

| OVA + Vehicle | Data not available | Data not available | Data not available |

| OVA + this compound | Data not available | Data not available | Data not available |

Table 4: Effect of this compound on Lung Inflammation and Mucus Production (Histological Scores)

| Treatment Group | Peribronchial Inflammation Score | Perivascular Inflammation Score | Goblet Cell Hyperplasia Score |

| Control (Saline) | Data not available | Data not available | Data not available |

| OVA + Vehicle | Data not available | Data not available | Data not available |

| OVA + this compound | Data not available | Data not available | Data not available |

Conclusion

The protocols outlined provide a robust framework for evaluating the efficacy of this compound in a murine model of allergic asthma. By antagonizing the TXA2 receptor, this compound is expected to attenuate key features of asthma, including airway inflammation, AHR, and mucus production. The systematic collection and analysis of quantitative data as described will be crucial for determining the preclinical therapeutic potential of this compound and informing its further development for the treatment of allergic asthma.

References

- 1. The effects of BRL-50481 on ovalbumin-induced asthmatic lung inflammation exacerbated by co-exposure to Asian sand dust in the murine model - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Comparison of asthma phenotypes in OVA-induced mice challenged via inhaled and intranasal routes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ovalbumin induces natural killer cells to secrete Th2 cytokines IL-5 and IL-13 in a mouse model of asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Histopathology of experimentally induced asthma in a murine model of sickle cell disease - PMC [pmc.ncbi.nlm.nih.gov]

Seratrodast: A Pharmacological Tool for Interrogating Thromboxane Signaling Pathways

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Seratrodast is a potent and selective antagonist of the thromboxane A2 (TXA2) receptor, also known as the TP receptor.[1][2] This property makes it an invaluable tool for researchers studying the intricate signaling pathways mediated by TXA2, a powerful lipid mediator involved in a wide array of physiological and pathophysiological processes. TXA2 is a potent vasoconstrictor and promoter of platelet aggregation, and it plays a significant role in bronchoconstriction and inflammation, particularly in the context of asthma.[3][4] By blocking the TP receptor, this compound effectively inhibits the downstream effects of TXA2, allowing for the elucidation of its signaling cascades and the identification of potential therapeutic targets.[3] Unlike thromboxane synthase inhibitors, this compound does not impact thrombus formation or bleeding time, indicating its specific action on the receptor.[1]

These application notes provide a comprehensive overview of the use of this compound as a research tool, including detailed protocols for key experiments, a summary of relevant quantitative data, and visualizations of the thromboxane signaling pathway and experimental workflows.

Thromboxane A2 Signaling Pathway

Thromboxane A2 exerts its effects by binding to the G-protein coupled TP receptor. This interaction primarily activates the Gq alpha subunit, leading to the stimulation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The elevated cytosolic Ca2+ levels, in conjunction with DAG-mediated activation of protein kinase C (PKC), lead to a cascade of downstream events, including smooth muscle contraction, platelet aggregation, and cellular proliferation.

Data Presentation

The following tables summarize quantitative data from preclinical and clinical studies investigating the effects of this compound.

Table 1: Preclinical Efficacy of this compound in Animal Models

| Experimental Model | Species | This compound Dose | Outcome Measure | Result |

| Forssman Anaphylaxis | Guinea Pig | 1-10 mg/kg (oral) | Inhibition of pulmonary pressure increase | Significant inhibition[1] |

| LTD4 and TXA2 mimetic-induced pulmonary pressure increase | Guinea Pig | 10 mg/kg (oral) | Inhibition of pulmonary pressure increase | Significant inhibition[1] |

| Airway Hyperresponsiveness | Guinea Pig | Not specified | Inhibition of immediate and late asthmatic responses | Effective inhibition |

| Airway Hyperresponsiveness | Dog | Not specified | Reduction of airway hyperresponsiveness | Effective reduction |

Table 2: Clinical Efficacy of this compound in Patients with Mild to Moderate Asthma (4-week treatment)

| Parameter | This compound (80 mg/day) | Montelukast (10 mg/day) | p-value |

| Change in Peak Expiratory Flow (PEF) (L/sec) | +0.614 | +0.199 | <0.05 |

| Reduction in Sputum Eosinophil Cationic Protein (ECP) (ng/mL) | -27.20 | -23.55 | <0.05 |

| Reduction in Sputum Albumin (mg/dL) | -37.51 | -32.82 | <0.05 |

Experimental Protocols

Detailed methodologies for key experiments utilizing this compound to study thromboxane signaling are provided below.

Protocol 1: In Vitro Platelet Aggregation Assay

This protocol is designed to assess the inhibitory effect of this compound on platelet aggregation induced by a thromboxane A2 mimetic, such as U46619.

Materials:

-

This compound

-

U46619 (TXA2 mimetic)

-

Platelet-rich plasma (PRP)

-

Platelet-poor plasma (PPP)

-

Saline

-

Aggregometer

-

Stir bars

-

Pipettes

Procedure:

-

PRP and PPP Preparation:

-

Draw whole blood into tubes containing 3.8% sodium citrate.

-

Centrifuge the blood at 200 x g for 10 minutes at room temperature to obtain PRP.

-

Centrifuge the remaining blood at 2000 x g for 15 minutes to obtain PPP.

-

Adjust the platelet count in the PRP to approximately 2.5 x 10^8 platelets/mL using PPP.

-

-

This compound Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of this compound to achieve the desired final concentrations in the assay.

-

-

Aggregation Measurement:

-

Pipette 450 µL of PRP into aggregometer cuvettes containing a stir bar.

-

Place the cuvettes in the heating block of the aggregometer at 37°C for at least 5 minutes.

-

Add 50 µL of the this compound dilution or vehicle control to the PRP and incubate for a predetermined time (e.g., 2-5 minutes).

-

Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).

-

Add a submaximal concentration of U46619 (e.g., 1 µM) to induce platelet aggregation.

-

Record the change in light transmission for at least 5 minutes.

-

-

Data Analysis:

-

Determine the maximum aggregation percentage for each condition.

-

Calculate the percentage inhibition of aggregation by this compound compared to the vehicle control.

-

Plot a dose-response curve and determine the IC50 value for this compound.

-

Protocol 2: In Vitro Smooth Muscle Contraction Assay

This protocol is used to evaluate the ability of this compound to inhibit thromboxane A2-induced contraction of isolated smooth muscle tissue, such as trachea or aortic rings.

Materials:

-

This compound

-

U46619 (TXA2 mimetic)

-

Isolated smooth muscle tissue (e.g., guinea pig trachea, rat aorta)

-

Krebs-Henseleit solution

-

Organ bath system with force transducer

-

Carbogen gas (95% O2, 5% CO2)

Procedure:

-

Tissue Preparation:

-

Euthanize the animal and dissect the desired smooth muscle tissue.

-

Place the tissue in ice-cold Krebs-Henseleit solution.

-

Cut the tissue into rings or strips of appropriate size.

-

-

Organ Bath Setup:

-

Mount the tissue strips in the organ bath chambers containing Krebs-Henseleit solution maintained at 37°C and bubbled with carbogen gas.

-

Connect the tissue to a force transducer to record isometric tension.

-

Allow the tissue to equilibrate under a resting tension (e.g., 1-2 g) for at least 60 minutes, with solution changes every 15-20 minutes.

-

-

Contraction Measurement:

-

Induce a reference contraction with a depolarizing agent (e.g., KCl) to ensure tissue viability.

-

Wash the tissue and allow it to return to baseline tension.

-

Add this compound at various concentrations to the organ bath and incubate for a specified period (e.g., 20-30 minutes).

-

Add U46619 to induce a concentration-dependent contraction.

-

Record the contractile response until a plateau is reached.

-

-

Data Analysis:

-

Measure the peak tension developed in response to U46619 in the presence and absence of this compound.

-

Express the contraction as a percentage of the reference KCl-induced contraction.

-

Construct concentration-response curves for U46619 in the presence of different concentrations of this compound.

-

Perform a Schild analysis to determine the pA2 value, which represents the affinity of this compound for the TP receptor.

-

Protocol 3: In Vivo Measurement of Airway Hyperresponsiveness in Guinea Pigs

This protocol describes a method to assess the effect of this compound on airway hyperresponsiveness in a guinea pig model of asthma.

Materials:

-

This compound

-

Ovalbumin (allergen)

-

Histamine or methacholine (bronchoconstrictor)

-

Whole-body plethysmograph

-

Nebulizer

Procedure:

-

Sensitization:

-

Sensitize guinea pigs with an intraperitoneal injection of ovalbumin.

-

Administer a booster injection of ovalbumin two weeks later.

-

-

This compound Administration:

-

Administer this compound orally at the desired dose (e.g., 1-10 mg/kg) one hour before the allergen challenge.

-

-

Airway Responsiveness Measurement:

-

Place the conscious, unrestrained guinea pig in the whole-body plethysmograph.

-

Allow the animal to acclimatize to the chamber.

-

Record baseline respiratory parameters (e.g., tidal volume, respiratory rate, enhanced pause - Penh).

-

Expose the animal to nebulized saline (vehicle control) followed by increasing concentrations of nebulized histamine or methacholine.

-

Record the changes in respiratory parameters after each exposure.

-

-

Allergen Challenge:

-

On a separate day, after this compound or vehicle administration, challenge the sensitized animals with nebulized ovalbumin.

-

Monitor for immediate and late asthmatic responses by measuring respiratory parameters at various time points post-challenge.

-

-

Data Analysis:

-

Calculate the provocative concentration of the bronchoconstrictor that causes a certain increase in Penh (e.g., PC200).

-

Compare the PC200 values between the this compound-treated and vehicle-treated groups to determine the effect on airway hyperresponsiveness.

-

Analyze the changes in respiratory parameters during the immediate and late asthmatic responses.

-

Conclusion

This compound is a well-characterized and selective TP receptor antagonist that serves as a powerful pharmacological tool for investigating the multifaceted roles of thromboxane A2 in health and disease. The protocols and data presented in these application notes provide a framework for researchers to effectively utilize this compound in their studies of thromboxane signaling pathways, contributing to a deeper understanding of their physiological functions and their implications in various pathological conditions.

References

- 1. zuventus.com [zuventus.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound, a thromboxane A2 receptor antagonist, inhibits neuronal ferroptosis by promoting GPX4 expression and suppressing JNK phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The relationship between interleukin-8 and airway hyperresponsiveness in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

Protocol for dissolving Seratrodast for cell culture experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

Seratrodast is a potent and selective antagonist of the thromboxane A2 (TXA2) receptor (TP receptor).[1][2] It is primarily utilized in research to investigate the roles of the TXA2 signaling pathway in various physiological and pathological processes, including asthma, cancer, and neuronal ferroptosis.[3][4][5] Thromboxane A2, a metabolite of arachidonic acid, mediates its effects by binding to TP receptors, which are G-protein coupled receptors.[6][7] This interaction triggers downstream signaling cascades involving G-proteins such as Gq and G13, leading to the activation of phospholipase C (PLC) and RhoGEF, respectively.[8][9] this compound effectively blocks these downstream effects by inhibiting the initial binding of TXA2 to its receptor.[1][3]

These application notes provide a comprehensive protocol for the dissolution and use of this compound in in vitro cell culture experiments, along with a summary of its key signaling pathway.

Data Presentation: this compound Properties

| Property | Value | Source |

| Molecular Weight | 354.44 g/mol | Selleck Chemicals |

| Appearance | White to off-white crystalline powder | N/A |

| Purity | ≥98% | N/A |

| CAS Number | 112665-43-7 | Selleck Chemicals |

Solubility Data

| Solvent | Solubility | Notes |

| DMSO | 71 mg/mL (200.31 mM) | Use fresh, anhydrous DMSO as moisture can reduce solubility.[2] |

| Ethanol | 7 mg/mL | N/A |

| Water | Insoluble | N/A |

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile, nuclease-free microcentrifuge tubes

-

Pipettes and sterile, filtered pipette tips

Procedure:

-

Aseptic Technique: Perform all steps in a sterile environment, such as a laminar flow hood, to prevent contamination of the stock solution.

-

Weighing: Accurately weigh the desired amount of this compound powder.

-

Dissolution:

-

Add the appropriate volume of anhydrous DMSO to the this compound powder to achieve the desired stock concentration (e.g., 10 mM, 20 mM, or higher, not exceeding the maximum solubility of 71 mg/mL).

-

Vortex or gently warm the solution if necessary to ensure complete dissolution.

-

-

Sterilization: While not always necessary due to the nature of DMSO, for long-term storage and sensitive applications, the stock solution can be sterilized by filtering through a 0.22 µm syringe filter.

-

Aliquoting and Storage:

-

Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.

-

Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 1 year).[2]

-

Application of this compound to Cell Culture

Materials:

-

Prepared this compound stock solution

-

Cell culture medium appropriate for the cell line being used

-

Cultured cells in multi-well plates, flasks, or dishes

Procedure:

-

Thaw Stock Solution: Thaw a single aliquot of the this compound stock solution at room temperature.

-

Prepare Working Solution:

-

Calculate the volume of the stock solution needed to achieve the desired final concentration in your cell culture medium.

-

Important: To avoid precipitation and ensure proper mixing, first dilute the stock solution in a small volume of serum-free cell culture medium before adding it to the final culture volume. It is generally not advisable to store drug solutions made in media, especially those containing serum, as the drug may interact with media components.[10]

-

The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same concentration of DMSO) should always be included in the experimental design.

-

-

Treat Cells:

-

Remove the existing medium from the cultured cells.

-

Add the cell culture medium containing the desired final concentration of this compound.

-

Gently swirl the plate or flask to ensure even distribution.

-

-

Incubation: Incubate the cells for the desired period as determined by the specific experimental protocol.

-

Assay: Proceed with the downstream experimental assay (e.g., cell viability assay, gene expression analysis, protein analysis, etc.).

Visualizations

This compound Mechanism of Action

Caption: this compound antagonizes the Thromboxane A2 receptor, blocking downstream signaling.

Experimental Workflow for this compound Treatment in Cell Culture

Caption: Workflow for preparing and using this compound in cell culture experiments.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. selleckchem.com [selleckchem.com]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. What is this compound used for? [synapse.patsnap.com]

- 5. This compound, a thromboxane A2 receptor antagonist, inhibits neuronal ferroptosis by promoting GPX4 expression and suppressing JNK phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The thromboxane synthase and receptor signaling pathway in cancer: an emerging paradigm in cancer progression and metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Reactome | Thromboxane signalling through TP receptor [reactome.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Overcoming Seratrodast solubility issues in aqueous solutions

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the aqueous solubility of Seratrodast.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in aqueous solutions?

This compound is a poorly water-soluble drug. Its chemical structure, a heptanoic acid derivative with phenyl and trimethyl-benzoquinone rings, contributes to its lipophilic nature, leading to low solubility in neutral aqueous buffers.[1][2] For effective in vitro experiments or formulation development, its aqueous solubility must be enhanced.

Q2: What is the known solubility of this compound in common organic solvents?

While aqueous solubility is low, this compound exhibits good solubility in some organic solvents. This property is often leveraged in techniques like the solvent evaporation method for creating solid dispersions.

| Solvent | Reported Solubility |

| Dimethyl Sulfoxide (DMSO) | 50 mg/mL[3] |

| Ethanol | Soluble (qualitative)[4] |

| Dichloromethane | Soluble (qualitative)[5] |

| Chloroform | Soluble (qualitative)[5] |

Q3: What are the primary strategies to enhance the aqueous solubility of this compound?

Several methods can be employed to overcome the solubility issues of poorly soluble drugs like this compound. The most common and effective strategies include:

-

pH Adjustment: As a carboxylic acid, this compound's solubility is pH-dependent.

-

Co-solvency: Using a mixture of water and a miscible organic solvent.

-

Cyclodextrin Complexation: Encapsulating the drug molecule within a cyclodextrin cavity.[6][7]

-

Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix at a molecular level.[8]

-

Nanoparticle Formulations: Reducing particle size to the nanometer range to increase surface area and dissolution rate.[9]

Troubleshooting Guides & Experimental Protocols

This section provides detailed guides for implementing solubility enhancement techniques.

Guide 1: pH Adjustment

Issue: this compound precipitates out of my buffer solution.

Solution: this compound is a heptanoic acid, meaning it has an acidic pKa. Increasing the pH of the aqueous solution above its pKa will ionize the carboxylic acid group, forming a more soluble salt.

Experimental Protocol: pH-Dependent Solubility Profile

-

Prepare Buffers: Prepare a series of buffers with a pH range from 4.0 to 8.0 (e.g., phosphate, acetate, or Britton-Robinson buffers).

-

Add Excess Drug: Add an excess amount of this compound to a fixed volume of each buffer in separate vials. The solid should be visible.

-

Equilibrate: Tightly seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) using a shaker for 24-48 hours to ensure equilibrium is reached.[10]

-

Phase Separation: Separate the undissolved solid from the solution by centrifugation (e.g., 15,000 rpm for 20 minutes) or filtration using a 0.22 µm syringe filter.[10]

-

Quantify: Withdraw a sample from the clear supernatant, dilute appropriately, and determine the concentration of dissolved this compound using a validated analytical method such as HPLC-UV.

-

Plot Data: Plot the measured solubility against the pH of each buffer to determine the optimal pH for your experiment.

Guide 2: Co-solvents

Issue: I need to dissolve this compound for an in vitro assay, but cannot significantly alter the pH.

Solution: Employ a co-solvent system. Co-solvents are water-miscible organic solvents that reduce the polarity of the aqueous medium, thereby increasing the solubility of lipophilic drugs.

Common Co-solvents for Pre-clinical Research:

-

Dimethyl Sulfoxide (DMSO)

-

Ethanol

-

Polyethylene Glycols (PEGs), particularly PEG 300 and PEG 400[11]

-

Propylene Glycol

Experimental Protocol: Co-solvent Solubility Assessment

-

Prepare Co-solvent Mixtures: Prepare various mixtures of your primary aqueous buffer and a co-solvent (e.g., 1%, 5%, 10%, 20% DMSO in PBS).

-

Determine Solubility: Use the shake-flask method described in the "pH Adjustment" protocol for each co-solvent mixture.

-

Assess Compatibility: Ensure the final concentration of the co-solvent is compatible with your experimental system (e.g., does not cause cell toxicity or interfere with enzyme kinetics).

-

Select Optimal Mixture: Choose the mixture that provides the required this compound concentration with the lowest percentage of co-solvent to minimize potential artifacts.

Guide 3: Cyclodextrin Inclusion Complexes

Issue: I need a stable, soluble formulation of this compound for in vivo or cell-based studies and want to avoid organic solvents.

Solution: Form an inclusion complex with cyclodextrins. Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity, allowing them to encapsulate poorly soluble guest molecules like this compound, thereby increasing their aqueous solubility.[7][12] Beta-cyclodextrin (β-CD) and its more soluble derivatives like Hydroxypropyl-β-cyclodextrin (HP-β-CD) are commonly used.[13][14]

Workflow for Cyclodextrin Complexation

Caption: Workflow for developing a this compound-cyclodextrin complex.

Experimental Protocol: Preparation by Kneading Method

-

Molar Ratio: Weigh this compound and HP-β-CD (for example) in a 1:1 molar ratio.

-

Trituration: Place the HP-β-CD in a mortar and add a small amount of water to form a homogeneous paste.

-

Kneading: Add the this compound to the paste and knead the mixture for 45-60 minutes.

-

Drying: Dry the resulting product in an oven at 40-50°C until a constant weight is achieved.

-

Pulverization: Pulverize the dried complex into a fine powder and pass it through a sieve. Store in a desiccator.

-

Confirmation: Characterize the product using techniques like Differential Scanning Calorimetry (DSC) or X-ray Diffraction (XRD) to confirm complex formation.[15][16] The disappearance of the drug's melting peak in DSC is a strong indicator of amorphization and complexation.[15]

Guide 4: Solid Dispersions

Issue: My goal is to improve the dissolution rate and bioavailability for oral formulation development.

Solution: Prepare a solid dispersion. This involves dispersing this compound in a hydrophilic carrier matrix. By reducing the drug to its molecular state within the carrier, the surface area is maximized, leading to a significantly faster dissolution rate.[4]

Common Carriers for Solid Dispersions:

-

Polyvinylpyrrolidone (PVP K30)

-

Polyethylene Glycols (PEG 4000, PEG 6000)[17]

-

Hydroxypropyl Methylcellulose (HPMC)

-

Eudragits

Experimental Protocol: Preparation by Solvent Evaporation

-

Dissolution: Dissolve both this compound and a hydrophilic carrier (e.g., PVP K30) in a suitable common solvent, such as ethanol or a dichloromethane/ethanol mixture.[4][5]

-

Solvent Removal: Evaporate the solvent under reduced pressure using a rotary evaporator. This will form a thin film on the flask wall.

-

Drying: Further dry the film under vacuum for 24 hours to remove any residual solvent.

-

Processing: Scrape the dried solid mass, pulverize it, and sieve to obtain a uniform powder.

-

Characterization: Use DSC and XRD to confirm that the drug is in an amorphous state within the polymer matrix.

This compound Signaling Pathway

This compound is a selective antagonist of the Thromboxane A2 (TXA2) receptor.[1][18][19] By blocking this receptor, it prevents the downstream signaling that leads to key pathological features of asthma, such as bronchoconstriction and inflammation.[1][19] More recent research also indicates it can inhibit ferroptosis by modulating the GPX4 pathway.[20][21]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | C22H26O4 | CID 2449 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | COX | PPAR | Prostaglandin Receptor | TargetMol [targetmol.com]

- 4. jddtonline.info [jddtonline.info]

- 5. ajprd.com [ajprd.com]

- 6. oatext.com [oatext.com]

- 7. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. japsonline.com [japsonline.com]

- 9. pharmaexcipients.com [pharmaexcipients.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. onlinepharmacytech.info [onlinepharmacytech.info]

- 13. cyclodextrin inclusion complexes: Topics by Science.gov [science.gov]

- 14. Inclusion Complexes of Non-Steroidal Anti-Inflammatory Drugs with Cyclodextrins: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Analytical techniques for characterization of cyclodextrin complexes in the solid state: A review [flore.unifi.it]

- 17. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 18. What is the mechanism of this compound? [synapse.patsnap.com]

- 19. What is this compound used for? [synapse.patsnap.com]

- 20. This compound, a thromboxane A2 receptor antagonist, inhibits neuronal ferroptosis by promoting GPX4 expression and suppressing JNK phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. medchemexpress.com [medchemexpress.com]

Seratrodast Technical Support Center: Optimizing TP Receptor Blockade

Welcome to the Seratrodast Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the use of this compound for maximal Thromboxane A2 (TP) receptor blockade in experimental settings. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data presented for easy interpretation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a selective and potent antagonist of the Thromboxane A2 (TP) receptor.[1][2][3][4] By binding to the TP receptor, it competitively inhibits the binding of its natural ligand, thromboxane A2 (TXA2), and other prostanoids like PGH2.[5] This blockade prevents the downstream signaling cascade that leads to physiological responses such as bronchoconstriction, vasoconstriction, platelet aggregation, and inflammation.[1][2][3] Unlike thromboxane synthase inhibitors, this compound does not affect the production of TXA2 but rather blocks its site of action.[3]

Q2: What is a suitable starting concentration for in vitro experiments?

A2: The optimal concentration of this compound will vary depending on the cell type, tissue, and specific experimental conditions. However, based on available data, a starting concentration in the low micromolar to nanomolar range is recommended. For instance, in a study involving platinum hybrids of this compound, the derivative compound effectively inhibited TXA2R expression at a concentration as low as 0.1 times that of free this compound.[6] It is always advisable to perform a dose-response curve to determine the optimal concentration for your specific system.

Q3: How can I assess the efficacy of TP receptor blockade by this compound in my experiment?

A3: The efficacy of TP receptor blockade can be assessed by measuring the inhibition of a biological response induced by a TP receptor agonist, such as U-46619 (a stable TXA2 mimetic).[5] Common assays include platelet aggregation assays, smooth muscle contraction assays (e.g., aortic rings or tracheal strips), and calcium mobilization assays in cells expressing the TP receptor. A successful blockade will result in a dose-dependent inhibition of the agonist-induced response.

Q4: What are the clinically relevant doses of this compound?

A4: In clinical trials for asthma, this compound has been administered at daily doses of 40 mg, 80 mg, and 120 mg.[5][7] The 80 mg daily dose is a commonly used therapeutic dose.[5][8][9]

Troubleshooting Guide

| Issue | Possible Cause(s) | Suggested Solution(s) |

| No observable effect of this compound | - Concentration too low: The concentration of this compound may be insufficient to effectively block the TP receptors in your experimental system.- Agonist concentration too high: The concentration of the TP receptor agonist (e.g., U-46619) may be too high, overcoming the competitive antagonism of this compound.- Low or absent TP receptor expression: The cells or tissue being used may not express the TP receptor at a sufficient level.- Drug stability issues: Improper storage or handling of this compound may have led to its degradation. | - Perform a dose-response curve with a wider range of this compound concentrations.- Titrate the agonist concentration to find the EC50 and use a concentration at or near this value for inhibition studies.- Verify TP receptor expression using techniques such as Western blot, qPCR, or immunohistochemistry.- Ensure this compound is stored correctly (as per manufacturer's instructions) and prepare fresh solutions for each experiment. |

| High variability between replicates | - Inconsistent cell plating or tissue preparation: Variations in cell density or tissue handling can lead to inconsistent responses.- Pipetting errors: Inaccurate pipetting of this compound or the agonist can introduce significant variability.- Edge effects in multi-well plates: Cells in the outer wells of a plate can behave differently than those in the inner wells. | - Standardize cell seeding protocols and ensure uniform tissue preparation.- Calibrate pipettes regularly and use appropriate pipetting techniques.- Avoid using the outermost wells of multi-well plates for critical experiments, or fill them with a buffer solution. |

| Unexpected off-target effects | - Concentration too high: At very high concentrations, the selectivity of this compound may decrease, leading to interactions with other receptors or signaling pathways.- Contamination of reagents: Contaminants in cell culture media or other reagents could be causing the unexpected effects. | - Use the lowest effective concentration of this compound determined from your dose-response studies.- Use high-purity reagents and sterile techniques to avoid contamination. |

Quantitative Data Summary

The following table summarizes key quantitative data for this compound from various studies.

| Parameter | Value | Context | Reference |

| Clinical Dosage (Asthma) | 40 - 120 mg/day | Oral administration in human clinical trials. | [5][7] |

| Therapeutic Dose (Asthma) | 80 mg/day | Commonly used and approved dose in some countries. | [5][8][9] |

| Preclinical Oral Dose (Guinea Pig) | 0.1 - 1 mg/kg | Dose-dependent inhibition of U-44069-induced platelet aggregation. | [5] |

| Preclinical Oral Dose (Guinea Pig) | 1 - 10 mg/kg | Inhibition of pulmonary pressure increase in Forssman anaphylaxis. | [10] |

| Plasma Half-life | ~22 hours | In healthy male subjects. | [10] |

| Time to Max. Plasma Concentration | ~3.5 hours | In healthy male subjects. | [10] |

Key Experimental Protocols

Platelet Aggregation Assay

This assay measures the ability of this compound to inhibit platelet aggregation induced by a TP receptor agonist.

Materials:

-

Platelet-rich plasma (PRP) or washed platelets

-

TP receptor agonist (e.g., U-46619, arachidonic acid)

-

This compound

-

Platelet aggregometer

-

Phosphate-buffered saline (PBS)

Procedure:

-

Prepare PRP from fresh whole blood by centrifugation.

-

Pre-incubate the PRP with various concentrations of this compound or vehicle control for a specified time (e.g., 15-30 minutes) at 37°C.

-

Place the PRP sample in the aggregometer and establish a baseline reading.

-

Add the TP receptor agonist to induce platelet aggregation.

-

Record the change in light transmission as a measure of platelet aggregation over time.

-

Calculate the percentage inhibition of aggregation for each this compound concentration compared to the vehicle control.

Smooth Muscle Contraction Assay (Aortic Ring)

This assay assesses the ability of this compound to relax pre-contracted smooth muscle tissue.

Materials:

-

Isolated thoracic aorta from a suitable animal model (e.g., rat)

-

Krebs-Henseleit buffer

-

TP receptor agonist (e.g., U-46619)

-

This compound

-

Organ bath system with isometric force transducers

Procedure:

-

Dissect the thoracic aorta and cut it into rings of 2-3 mm in width.

-

Mount the aortic rings in the organ bath containing Krebs-Henseleit buffer, maintained at 37°C and bubbled with 95% O2 / 5% CO2.

-

Allow the rings to equilibrate under a resting tension of approximately 1-2 g for at least 60 minutes.

-

Induce a stable contraction by adding a TP receptor agonist (e.g., U-46619) to the bath.

-

Once the contraction has reached a plateau, add cumulative concentrations of this compound to the bath.

-

Record the changes in isometric tension and calculate the percentage of relaxation induced by this compound.

Visualizations

Caption: this compound blocks the Thromboxane A2 signaling pathway.

Caption: Workflow for a platelet aggregation assay with this compound.

References

- 1. What is this compound used for? [synapse.patsnap.com]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. selleckchem.com [selleckchem.com]

- 5. researchgate.net [researchgate.net]

- 6. This compound platinum(iv) hybrids efficiently inhibit cancer-related thrombosis and metastasis phenotype in vitro and in vivo - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 7. Population analysis of the pharmacokinetics and pharmacodynamics of this compound in patients with mild to moderate asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. journaljammr.com [journaljammr.com]

- 9. zuventus.com [zuventus.com]

- 10. zuventus.com [zuventus.com]

Managing Seratrodast instability in long-term experiments

This technical support center provides guidance for researchers, scientists, and drug development professionals on managing the stability of Seratrodast in long-term experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound powder?

A1: this compound powder should be stored at -20°C for long-term stability, where it can be viable for up to three years.[1][2] For shipping, it can be transported at ambient temperature with blue ice.[1]

Q2: How should I prepare and store this compound stock solutions?

A2: this compound is soluble in DMSO.[1][2][3] It is recommended to prepare a concentrated stock solution in fresh, moisture-free DMSO. For long-term storage, the stock solution should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C, where it can be stable for up to one year.[1][2] For frequent use, the solution can be stored at -20°C for up to one month.[2][4]

Q3: Can I store this compound solutions at 4°C?

A3: For very short-term use (over a week), stock solutions may be stored at 4°C, but for longer periods, -80°C is strongly recommended to maintain stability.[1]

Q4: My this compound solution appears to have insoluble impurities. What should I do?